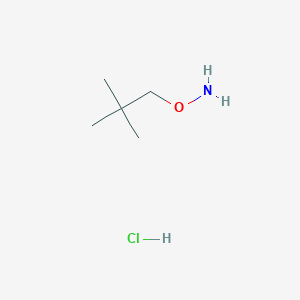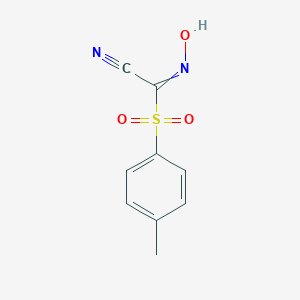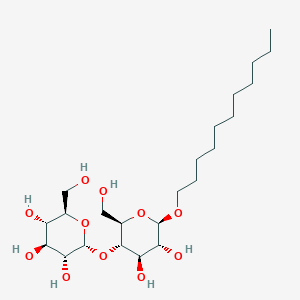
2-(4-Chlorophenoxy)nicotinamide
Overview
Description
2-(4-Chlorophenoxy)nicotinamide is a compound related to nicotinamide, a derivative of niacin (vitamin B3), and incorporates a chlorophenoxy moiety. Nicotinamide derivatives are widely studied for their potential in various biological and chemical applications due to their structural versatility and biological relevance.
Synthesis Analysis
The synthesis of derivatives similar to 2-(4-Chlorophenoxy)nicotinamide often involves multiple steps, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis starting from nicotinamide. Such processes have been optimized for related compounds to achieve substantial yields, indicating the feasibility of synthesizing complex nicotinamide derivatives efficiently (Zuo Hang-dong, 2010).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives, including those with chlorophenoxy groups, is characterized by hydrogen bonding and molecular interactions that influence their physical and chemical properties. For instance, co-crystals of nicotinamide with chloro-nitrobenzoic acid show that these molecules are associated via hydrogen bonds, forming stable molecular architectures (A. Lemmerer et al., 2010).
Chemical Reactions and Properties
Nicotinamide derivatives participate in various chemical reactions, leveraging the reactivity of the nicotinamide ring and the substituted groups. Their chemical properties are essential in synthesizing pharmaceuticals, agrochemicals, and other functional materials. Studies on similar compounds have shown that modifications like chlorination and methoxylation can significantly influence their reactivity and biological activity (Chen Yu et al., 2021).
Physical Properties Analysis
The physical properties of 2-(4-Chlorophenoxy)nicotinamide derivatives, such as melting points, solubility, and thermal stability, are crucial for their practical application. Co-crystallization with nicotinamide can enhance thermal stability, a desirable characteristic for pharmaceutical formulations (A. Lemmerer et al., 2010).
Scientific Research Applications
Synthesis and Characterization
Nicotinamide derivatives have been synthesized for various applications, including as intermediates for efficient herbicides and as inhibitors of biological processes. The synthesis techniques and structural characterizations, such as those for 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine and 2-nicotinamido-1,3,4-thiadiazole , are crucial for understanding their potential applications in fields like agriculture and medicine (Zuo Hang-dong, 2010) (Marianne E. Burnett et al., 2015).
Biological and Medicinal Applications
Nicotinamide and its derivatives play significant roles in biological systems as cofactors in redox reactions. They have been used to study enzyme-dependent synthesis of reduced cofactors, such as reduced beta-nicotinamide adenine dinucleotide 2' phosphate (NADPH) , highlighting their importance in biological research and potential therapeutic applications (J. A. McCracken et al., 2004).
Antioxidant Properties and Cellular Protection
Nicotinamide exhibits antioxidant properties, offering protection against oxidative damage in biological systems. Its role as a cytoprotectant in various disorders, including immune system dysfunction and diabetes, underscores its potential for therapeutic applications. The mechanisms through which nicotinamide modulates cellular pathways related to survival and death are of particular interest in research aimed at disease treatment and prevention (K. Maiese et al., 2009).
Application in Agriculture
The synthesis of new ionic forms of nicotinamide for use as environmentally friendly agrochemicals demonstrates the compound's versatility. These ionic pairs, combining nicotinamide with herbicidal anions, have shown improved herbicidal activity compared to traditional formulations, indicating nicotinamide's potential as a sustainable agricultural agent (W. Stachowiak et al., 2022).
Safety And Hazards
properties
IUPAC Name |
2-(4-chlorophenoxy)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-8-3-5-9(6-4-8)17-12-10(11(14)16)2-1-7-15-12/h1-7H,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSIEDJQUZNDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379263 | |
| Record name | 2-(4-chlorophenoxy)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726850 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Chlorophenoxy)nicotinamide | |
CAS RN |
175135-80-5 | |
| Record name | 2-(4-Chlorophenoxy)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-chlorophenoxy)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175135-80-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B68618.png)


![1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one](/img/structure/B68631.png)


![[N-Methyl-N-phenylthiocarbamoyl]acetic acid](/img/structure/B68636.png)

